Ligustroside Aglycone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ligustroside Aglycone (LA) is one of the main polyphenols in extra virgin olive oil . It is a type of secoiridoid, which are a class of bioactive compounds . LA has been found to have significant antioxidant and anti-inflammatory effects .

Synthesis Analysis

The synthesis of Ligustroside Aglycone involves the hydrolysis of glycosides during processing . This process leads to the generation of easily absorbed components .Molecular Structure Analysis

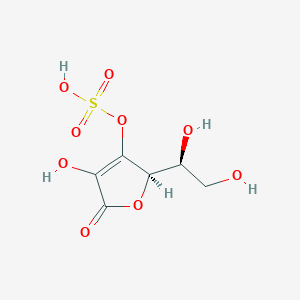

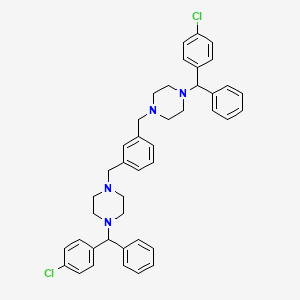

The molecular structure of Ligustroside Aglycone is related to its isomeric forms . These forms have been systematically characterized using techniques such as liquid chromatography and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving Ligustroside Aglycone primarily occur during the processing of the compound. For instance, during steaming, hydrolysis reactions can occur in the iridoid glycosides .Scientific Research Applications

Dual Inhibition of Metallopeptidases : Ligustroside aglycone, isolated from Ligustrum vulgare L., has shown dual inhibitory activity on metallopeptidases ACE and NEP. This suggests its potential application in diuretic and hypotensive treatments (Kiss, Mank, & Melzig, 2008).

Cytotoxic and EGFR Tyrosine Kinase Inhibitory Activities : Aglycone derivatives obtained from oleoside-type secoiridoid glucosides, including ligustroside, exhibited moderate cytotoxicity against human cancer cell lines and inhibited the epidermal growth factor receptor (EGFR) tyrosine kinase (Kikuchi et al., 2010).

Anti-inflammatory and Cartilage Protection in Osteoarthritis : Ligustroside aglycone has demonstrated anti-inflammatory properties and potential for attenuating cartilage degradation in osteoarthritis. Acetylated ligstroside aglycone, in particular, showed enhanced anti-inflammatory profiles and reduced proteoglycan loss in human osteoarthritis cartilage explants (de Andrés et al., 2020).

Contribution to Sensory Properties of Virgin Olive Oil : Ligustroside aglycone is identified as a key contributor to the sensory characteristics of virgin olive oil, particularly contributing to its pungency (Andrewes et al., 2003).

Inhibition of Inflammatory Pathways : Ligustroside has shown inhibitory effects on enzymes involved in the arachidonate cascade, suggesting potential anti-inflammatory applications. It notably impacted the release of prostaglandin E2 and thromboxane B2, key mediators in inflammation (Díaz et al., 2000).

Potential Alzheimer's Disease and Brain Ageing Treatment : Ligustroside aglycone was found to protect against mitochondrial dysfunction in models of early Alzheimer's disease and brain ageing. This suggests its potential role in preventing or treating neurological disorders (Grewal et al., 2020).

Future Directions

properties

CAS RN |

174511-64-9 |

|---|---|

Product Name |

Ligustroside Aglycone |

Molecular Formula |

C₁₉H₂₂O₇ |

Molecular Weight |

362.37 |

synonyms |

(2R,3E,4S)-3-Ethylidene-3,4-dihydro-2-hydroxy-5-(methoxycarbonyl)-2H-pyran-4-acetic Acid 2-(4-Hydroxyphenyl)ethyl Ester; [2R-(2α,3E,4β)]-3-Ethylidene-3,4-dihydro-2-hydroxy-5-(methoxycarbonyl)-2H-pyran-4-acetic Acid 2-(4-Hydroxyphenyl)ethyl Ester; Lig |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B1144721.png)